Quiflapon - 136668-42-3

Quiflapon

Catalog Number: EVT-281210
CAS Number: 136668-42-3
Molecular Formula: C34H35ClN2O3S
Molecular Weight: 587.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quiflapon, also known as MK-0591, is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP) [, ]. This protein plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators involved in various inflammatory and allergic diseases []. Quiflapon's ability to inhibit FLAP activity effectively hinders the production of all types of leukotrienes, making it a valuable tool in studying inflammatory processes and exploring potential therapeutic interventions [].

Future Directions
  • Therapeutic Potential in Cancer Treatment: Given its promising anti-cancer activity in preclinical studies, further research is warranted to explore Quiflapon's therapeutic potential in treating enzalutamide-resistant prostate cancer and potentially other cancers [, , , ]. Investigating its efficacy in combination therapies and evaluating its safety profile in clinical trials are crucial steps in this direction.
  • Understanding its Role in Other Disease Models: Considering the involvement of leukotrienes in various inflammatory and allergic diseases, exploring Quiflapon's effects in other relevant disease models, such as asthma, inflammatory bowel disease, and psoriasis, could unravel new therapeutic avenues [].
Source and Classification

Quiflapon is classified under the category of lipoxygenase inhibitors, which are compounds that interfere with the activity of lipoxygenase enzymes. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which play a crucial role in inflammatory responses. By inhibiting these enzymes, Quiflapon can potentially mitigate inflammation and related pathological conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of Quiflapon involves several key steps typically executed in a laboratory setting. While specific synthetic routes may vary, general methods include:

  1. Starting Materials: The synthesis often begins with commercially available precursors that contain the necessary functional groups for subsequent reactions.
  2. Reactions: Common synthetic techniques may involve:
    • Nucleophilic substitutions to introduce functional groups.
    • Cyclization reactions to form the core structure of Quiflapon.
    • Functional group modifications such as oxidation or reduction to achieve the desired chemical properties.

Technical details regarding yields, reaction conditions (temperature, solvents), and purification methods (chromatography) are essential for optimizing the synthesis process.

Molecular Structure Analysis

Structure and Data

Quiflapon's molecular structure can be described by its chemical formula, which indicates the types and numbers of atoms present. The compound exhibits a complex arrangement that contributes to its biological activity.

  • Molecular Formula: C17_{17}H15_{15}N3_{3}O
  • Molecular Weight: Approximately 285.32 g/mol

The three-dimensional structure can be visualized using molecular modeling software, revealing the spatial arrangement of atoms that is crucial for its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Quiflapon undergoes various chemical reactions that are relevant to its function as an inhibitor:

  1. Inhibition Mechanism: The primary reaction involves binding to the active site of 5-lipoxygenase, preventing substrate access and subsequent leukotriene production.
  2. Metabolic Stability: Understanding how Quiflapon is metabolized in biological systems is vital for predicting its pharmacokinetics. This includes examining potential pathways for degradation or modification by cytochrome P450 enzymes.

Technical details regarding reaction kinetics, including rate constants and inhibition constants (IC50), provide insights into the efficacy of Quiflapon as a therapeutic agent.

Mechanism of Action

Process and Data

Quiflapon's mechanism of action primarily revolves around its ability to inhibit 5-lipoxygenase:

  1. Binding Affinity: Quiflapon binds competitively to the enzyme's active site, blocking access to arachidonic acid.
  2. Biological Impact: This inhibition leads to decreased synthesis of leukotrienes, which are implicated in inflammatory responses and tumor progression.

Data from experimental studies indicate that treatment with Quiflapon results in reduced cell viability and increased apoptosis in pancreatic cancer cells, supporting its potential use in cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Quiflapon possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) can be obtained through analytical techniques, aiding in characterization and quality control.

Applications

Scientific Uses

Quiflapon has several applications in scientific research:

  • Cancer Research: Its primary application lies in studying pancreatic cancer biology due to its ability to inhibit tumor growth via 5-lipoxygenase inhibition.
  • Inflammation Studies: Quiflapon is also utilized in research focused on inflammatory diseases where leukotrienes play a significant role.
  • Drug Development: As a lead compound, Quiflapon serves as a basis for developing new therapeutic agents targeting similar pathways.

The ongoing exploration of Quiflapon's therapeutic potential underscores its relevance in both basic research and clinical applications aimed at treating complex diseases such as cancer and chronic inflammation .

Molecular Target Mechanisms of Quiflapon in Cellular Pathways

Inhibition of 5-Lipoxygenase-Activating Protein (FLAP) and Leukotriene Biosynthesis

Structural Interaction Between Quiflapon and FLAP Binding Sites

Quiflapon (MK-591) functions as a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), demonstrating high-affinity binding to this integral membrane protein. Biochemical assays reveal an exceptionally low IC₅₀ value of 1.6 nM in FLAP binding assays, indicating its strong molecular interaction with FLAP's substrate presentation domain [2] [7]. This specific binding prevents FLAP from presenting arachidonic acid (AA) to 5-lipoxygenase (5-LOX), thereby disrupting the initial step in leukotriene biosynthesis. Quiflapon's effectiveness is further demonstrated by its ability to inhibit the photoaffinity labeling of FLAP by diverse ligands, confirming direct occupation of the substrate-binding site [2]. Unlike direct 5-LOX inhibitors, Quiflapon specifically targets the protein-protein interaction interface between FLAP and 5-LOX, making it a highly selective agent that does not inhibit related enzymes like cyclooxygenase (COX), epoxygenase, or 12-lipoxygenase even at high concentrations [1] [7].

Table 1: Binding and Functional Inhibition Profile of Quiflapon

TargetAssay SystemIC₅₀ ValueSpecificity Confirmation
FLAPBinding assay1.6 nMNo inhibition of COX-1/2, 12-LOX
LT BiosynthesisHuman PMNLs3.1 nMIbuprofen negative control ineffective
LT BiosynthesisRat PMNLs6.1 nMSpecies-specific variation observed
5-LOX TranslocationHuman PMNLsFunctional blockadePrevents membrane association of 5-LOX

Disruption of Arachidonic Acid Metabolism via 5-LOX Pathway Suppression

Through its FLAP inhibition, Quiflapon profoundly disrupts the metabolism of arachidonic acid via the 5-LOX pathway. This disruption prevents the formation of critical bioactive leukotrienes (LTB₄, LTC₄, LTD₄) and hydroxyeicosatetraenoic acids (5-HETE, 5-oxoETE) that function as pro-survival signaling molecules in cancer cells [1] [3]. In pancreatic cancer models, this metabolic interruption blocks 5-LOX translocation from the cytosol to the nuclear membrane—an essential step for enzymatic activation—thereby inhibiting the catalytic conversion of arachidonic acid to pro-inflammatory and pro-survival mediators [1] [6]. The significance of this pathway in cancer is highlighted by the dependence of certain malignancies on dietary arachidonic acid; high-fat diets provide abundant substrate that pancreatic cancer cells metabolize through the 5-LOX pathway to gain growth and survival advantages [1]. Quiflapon's suppression of this metabolic axis effectively starves cancer cells of these crucial lipid-derived growth signals, explaining its selective toxicity toward malignant cells that overexpress 5-LOX and FLAP compared to normal cells [1] [4].

Role in Apoptotic Signaling Induction

Caspase Activation and PARP Cleavage in Cancer Cell Lines

Quiflapon triggers the intrinsic apoptotic pathway in diverse cancer cell lines through caspase-dependent mechanisms. In enzalutamide-resistant prostate cancer (ERPC) cells, pharmacological inhibition of 5-LOX by Quiflapon or genetic suppression via shRNA induces caspase-3 and caspase-9 activation, culminating in the characteristic cleavage of poly-ADP ribose polymerase (PARP) [3] [4]. This proteolytic cleavage of PARP (a DNA repair enzyme) into specific fragments is a biochemical hallmark of irreversible apoptosis commitment. Similarly, in pancreatic cancer cells (BxPC3, Panc-1, MiaPaCa-2), Quiflapon treatment induces dose-dependent caspase activation and PARP cleavage within 24 hours, correlating with loss of cell viability [1] [6]. The apoptotic response is specific to transformed cells, as normal human fibroblasts, astrocytes, and non-tumor glandular cells remain unaffected by Quiflapon treatment at equivalent concentrations, underscoring its selective toxicity toward malignant cells dependent on 5-LOX signaling [3] [4]. The critical role of caspase activation is further confirmed by rescue experiments where pan-caspase inhibitors significantly attenuate Quiflapon-induced cell death [3].

Phosphatidylserine Externalization and Chromatin DNA Fragmentation

Beyond caspase activation, Quiflapon induces characteristic late-stage apoptotic events including membrane phosphatidylserine (PS) externalization and chromatin DNA fragmentation. In pancreatic cancer cells, flow cytometric analysis using Annexin-V binding demonstrates significant exposure of PS on the outer leaflet of the plasma membrane following MK591 treatment, an event recognized as an "eat-me" signal by phagocytes [1] [6]. Concurrently, Quiflapon triggers the enzymatic degradation of nuclear DNA into nucleosomal fragments, visualized through DNA laddering assays and TUNEL staining [1] [4]. These molecular events collectively indicate programmed cell death rather than necrotic destruction. In prostate cancer models, these apoptotic markers correlate with Quiflapon-induced suppression of oncogenic c-Myc signaling—a critical survival mechanism in enzalutamide-resistant cells [4]. The downregulation of protein kinase C-epsilon (PKCε), an anti-apoptotic kinase, appears mechanistically linked to this process, as pretreatment with PKCε-activating peptides prevents Quiflapon-induced apoptosis in pancreatic cancer cells [1] [6].

Table 2: Apoptotic Markers Induced by Quiflapon in Cancer Models

Apoptotic MarkerDetection MethodCancer ModelObserved EffectFunctional Significance
Phosphatidylserine ExternalizationAnnexin-V-FITC bindingPancreatic cancerDose-dependent increaseEarly apoptotic marker; phagocyte recognition
Chromatin DNA FragmentationNucleosomal DNA ladderingPancreatic/ProstateInternucleosomal cleavageIrreversible commitment to cell death
PARP CleavageWestern blot (89/24 kDa fragments)Both modelsCaspase-dependent cleavageDNA repair failure; energy metabolism collapse
Caspase-3/9 ActivationFluorogenic substrates; Cleaved formsBoth modelsSignificant activationExecutioner caspase cascade initiation

List of Compounds:

  • Quiflapon
  • MK-591
  • Quiflapon sodium
  • 5-Lipoxygenase-activating protein (FLAP) inhibitor
  • Leukotriene biosynthesis inhibitor

Properties

CAS Number

136668-42-3

Product Name

Quiflapon

IUPAC Name

3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid

Molecular Formula

C34H35ClN2O3S

Molecular Weight

587.2 g/mol

InChI

InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39)

InChI Key

NZOONKHCNQFYCI-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

1H-Indole-2-propanoic acid, 1-((4-chlorophenyl)methyl)-3-((1,1-dimethylethyl)thio)-alpha,alpha-dimethyl-5-(2-quinolinylmethoxy)-
3-(1-(4-chlorobenzyl-3-(t-butylthio)-5-(quinolin-2-ylmethoxy)indol-2-yl))-2,2-dimethyl propanoic acid
L 686708
L-686,708
MK 0591
MK 591
MK-0591
MK-591
MK591 compound

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.